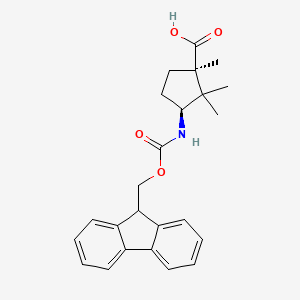

(1R,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,2,2-trimethylcyclopentane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,2,2-trimethylcyclopentane-1-carboxylic acid is a useful research compound. Its molecular formula is C24H27NO4 and its molecular weight is 393.483. The purity is usually 95%.

BenchChem offers high-quality (1R,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,2,2-trimethylcyclopentane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,2,2-trimethylcyclopentane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modification

(1R,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,2,2-trimethylcyclopentane-1-carboxylic acid is utilized in the synthesis and chemical modification of various compounds. It serves as a crucial intermediate in the preparation of thiazole-carboxylic acid derivatives, demonstrating its versatility in synthetic chemistry. For instance, it has been used to achieve high yields in the synthesis of 2‐(9H‐Fluoren‐9-ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (N‐Fmoc‐thiourea), obtained from potassium thiocyanate (K. Le & R. Goodnow, 2004).

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, derived from (1R,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,2,2-trimethylcyclopentane-1-carboxylic acid, is extensively used for the protection of hydroxy groups in the synthesis of complex molecules. This protection strategy is compatible with a wide array of acid- and base-labile protecting groups, offering a convenient method for the removal of the Fmoc group by the action of triethylamine in dry pyridine solution. This technique is crucial in the synthesis of peptides and nucleic acids, where selective deprotection is required (C. Gioeli & J. Chattopadhyaya, 1982).

Structural and Conformational Studies

The compound also finds application in structural and conformational studies of organic molecules. For example, it has been used to study the intramolecular hydrogen bonding and stacking interactions in 9-oxo-9H-fluorene-1-carboxylic acid. These studies provide valuable insights into the molecular conformation and intermolecular interactions critical for designing new materials and drugs (Marie L. Coté, R. Lalancette, & H. W. Thompson, 1996).

Photocatalysis

Additionally, derivatives of (1R,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,2,2-trimethylcyclopentane-1-carboxylic acid are utilized in photocatalysis. The compounds act as photocatalysts for the decarboxylative arylation of α-amino acids and α-oxy acids with arylnitriles. This photocatalytic approach enables the preparation of a wide range of benzylic amines and ethers under mild conditions, showcasing the potential of these derivatives in facilitating light-driven organic transformations (Yiyang Chen, P. Lu, & Yanguang Wang, 2019).

Eigenschaften

IUPAC Name |

(1R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-1,2,2-trimethylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c1-23(2)20(12-13-24(23,3)21(26)27)25-22(28)29-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,28)(H,26,27)/t20-,24-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISZXWLHINXKRG-RDPSFJRHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC1(C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@@H](C1(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,2,2-trimethylcyclopentane-1-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclopropyl-1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2990362.png)

![N-(4-butylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2990364.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1-(3-methoxypropyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2990365.png)

![1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-diethylpiperidine-3-carboxamide](/img/structure/B2990368.png)

![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2990370.png)

![3-Ethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidine](/img/structure/B2990373.png)

![N,N-diethyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2990376.png)